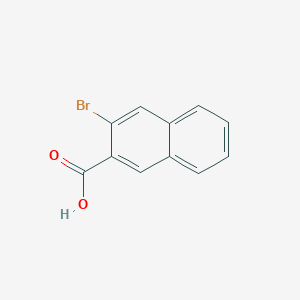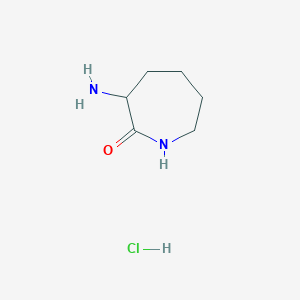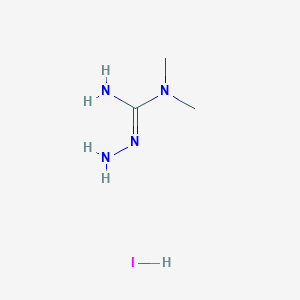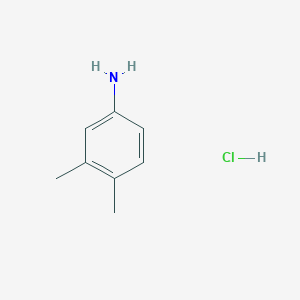
5-Nitropyridine-3-sulfonamide
Vue d'ensemble
Description
5-Nitropyridine-3-sulfonamide is a chemical compound with the molecular formula C5H5N3O4S and a molecular weight of 203.18 . It is used for research purposes .
Synthesis Analysis
The synthesis of this compound involves the use of sulfuric acid and dihydrogen peroxide at a temperature between 15 - 18 degrees Celsius for a duration of 30 hours . Further studies on the synthesis of sulfonimidates, which are precursors to other important organosulfur compounds, have been conducted .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with a nitro group at the 5th position and a sulfonamide group at the 3rd position . Further structural analysis can be conducted using techniques such as X-ray diffraction .Applications De Recherche Scientifique
Antibacterial Property
Sulfonamides, including 5-Nitropyridine-3-sulfonamide, have been widely used as antibacterial drugs . They play a crucial role in treating a diverse range of diseases such as gastrointestinal and respiratory tract infections .
Anti-Carbonic Anhydrase Activity
Sulfonamides exhibit anti-carbonic anhydrase activity, which allows them to play a role in treating diseases such as diuresis and glaucoma .
Anti-Dihydropteroate Synthetase Activity
Sulfonamides also exhibit anti-dihydropteroate synthetase activity, which is beneficial in treating diseases such as hypoglycemia and thyroiditis .
Role in Inflammation
Sulfonamides, including this compound, have been found to have anti-inflammatory properties, making them useful in treating various inflammatory conditions .
Structural Resemblance with Purines
The structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance . They are known to play a crucial role in numerous disease conditions .
Role in Bioactivity
The main objective of some studies is to further understand the role of stereostructural pyridine-3-sulfonamide derivatives in bioactivity . The enantiomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide have been synthesized and chosen as research candidates .
Mécanisme D'action
Target of Action
5-Nitropyridine-3-sulfonamide is a compound that has been found to have anticoccidial activity . Its primary targets are the sporozoite and the first schizogony stages of the Eimeria tenella, a species of coccidian parasites .
Mode of Action
The compound interacts with its targets by inhibiting their growth and development
Biochemical Pathways
Given its anticoccidial activity, it can be inferred that it interferes with the life cycle of the eimeria tenella .
Result of Action
The result of the action of this compound is the inhibition of the growth and development of the Eimeria tenella, thereby exhibiting anticoccidial activity . This leads to a decrease in the population of these parasites, which can have significant effects at the molecular and cellular levels.
Safety and Hazards
Propriétés
IUPAC Name |
5-nitropyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O4S/c6-13(11,12)5-1-4(8(9)10)2-7-3-5/h1-3H,(H2,6,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGOADAPOUXCHCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1S(=O)(=O)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70506802 | |
| Record name | 5-Nitropyridine-3-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70506802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62009-07-8 | |
| Record name | 5-Nitropyridine-3-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70506802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes the structure of 5-Nitropyridine-3-sulfonamide particularly effective against Eimeria tenella?
A1: The research highlights the importance of the relative positions of the nitro and sulfonamide groups on the pyridine ring for anticoccidial activity []. Specifically, it states that "the relative positions, ortho or meta, of the substituents in nitropyridine-3-sulfonamides and pyridinesulfonamide N-oxides are important for anticoccidial activity" []. While the exact mechanism is not fully elucidated in this paper, this finding suggests that the 5-nitro, 3-sulfonamide configuration might be involved in specific interactions with target biomolecules within Eimeria tenella, ultimately contributing to its effectiveness. Further research would be needed to confirm the exact binding site and mechanism of action.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-Bromothieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B1280996.png)
![[1,1'-Biphenyl]-3-amine hydrochloride](/img/structure/B1281000.png)


![6-Bromo-4-chlorothieno[2,3-d]pyrimidine](/img/structure/B1281017.png)






